molecular formula C19H20F2N6 B12279322 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12279322
M. Wt: 370.4 g/mol
InChI Key: VFHOSCSEONNIRI-UHFFFAOYSA-N
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Description

3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine core substituted with a piperazine ring and a pyrazole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the core pyridazine structure. The process often includes:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Pyrazole Moiety: The pyrazole ring is typically introduced through condensation reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
  • 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-ethyl-1H-pyrazol-1-yl)pyridazine

Uniqueness

The uniqueness of 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H20F2N6

Molecular Weight

370.4 g/mol

IUPAC Name

3-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C19H20F2N6/c1-14-6-7-27(24-14)19-5-4-18(22-23-19)26-10-8-25(9-11-26)13-15-12-16(20)2-3-17(15)21/h2-7,12H,8-11,13H2,1H3

InChI Key

VFHOSCSEONNIRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F

Origin of Product

United States

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